molecular formula C19H24FN5O7S B1671428 Gemifloxacin mesylate CAS No. 210353-53-0

Gemifloxacin mesylate

Cat. No.: B1671428
CAS No.: 210353-53-0
M. Wt: 485.5 g/mol
InChI Key: JIYMVSQRGZEYAX-CWUUNJJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gemifloxacin mesylate (GFM) is a synthetic broad-spectrum fluoroquinolone antibiotic approved for treating respiratory tract infections, including community-acquired pneumonia and acute bacterial exacerbations of chronic bronchitis. Its chemical structure, (R,S)-7-[(4Z)-3-(aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid methanesulfonate sesquihydrate (C₁₈H₂₀FN₅O₄·CH₄O₃S·1.5H₂O; molecular weight 485.49), enables dual inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, a mechanism distinct from earlier fluoroquinolones . This dual action enhances bactericidal activity against Gram-positive pathogens like Streptococcus pneumoniae and Gram-negative organisms . GFM achieves rapid absorption (Tₘₐₓ: 0.5–2 hours) and high bioavailability (~71%) with dose-proportional pharmacokinetics up to 640 mg/day .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gemifloxacin mesylate involves multiple steps, starting with the preparation of the core quinolone structure. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Gemifloxacin mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified quinolone derivatives with altered antibacterial properties .

Scientific Research Applications

Gemifloxacin mesylate, known commercially as Factive, is a broad-spectrum quinolone antibacterial agent used to treat specific bacterial infections . It is a synthetic, fourth-generation fluoroquinolone antibiotic that inhibits DNA synthesis by interfering with the activities of DNA gyrase and topoisomerase IV .

Indications and Clinical Use

Gemifloxacin is prescribed for treating infections caused by susceptible strains of designated microorganisms .

Specifically, it is indicated for:

  • Acute bacterial exacerbation of chronic bronchitis This condition is caused by S. pneumoniae, Haemophilus influenzae, Haemophilus parainfluenzae, or Moraxella catarrhalis .
  • Community-acquired pneumonia Gemifloxacin treats mild to moderate community-acquired pneumonia caused by S. pneumoniae (including multi-drug resistant strains), Haemophilus influenzae, Moraxella catarrhalis, Mycoplasma pneumoniae, Chlamydia pneumoniae, or Klebsiella pneumoniae .

Clinical studies have demonstrated gemifloxacin's effectiveness in treating community-acquired pneumonia, showing it to be well-tolerated with a low incidence of liver function abnormalities .

Spectrum of Activity

Gemifloxacin has demonstrated activity against a range of microorganisms :

  • Aerobic Gram-positive microorganisms This includes Streptococcus pneumoniae (including multi-drug resistant strains), Staphylococcus aureus, and Streptococcus pyogenes .
  • Aerobic Gram-negative microorganisms Effective against Haemophilus influenzae, Haemophilus parainfluenzae, Klebsiella pneumoniae, Moraxella catarrhalis, Acinetobacter lwoffii, Klebsiella oxytoca, Legionella pneumophila, and Proteus vulgaris .
  • Other microorganisms It is also active against Chlamydia pneumoniae and Mycoplasma pneumoniae . In vitro studies suggest gemifloxacin may be useful against certain dental, head, neck, and pleuropulmonary infections involving Gram-positive anaerobes like Clostridium perfringens, Peptostreptococcus spp., and Fusobacterium spp .

Pharmacokinetics

After oral administration, gemifloxacin is excreted through both the feces and urine . Approximately 61% of the dose is excreted in the feces, while 36% is excreted in the urine as unchanged drug and metabolites . The mean plasma elimination half-life is about 7 hours .

Research Applications

Mechanism of Action

Gemifloxacin mesylate exerts its antibacterial effects by inhibiting bacterial DNA synthesis. It targets two key enzymes:

These actions result in the disruption of bacterial DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Pharmacokinetic and Pharmacodynamic Profiles

Table 1: Pharmacokinetic Parameters of Gemifloxacin Mesylate vs. Other Fluoroquinolones

Parameter This compound Moxifloxacin Levofloxacin Ciprofloxacin
Tₘₐₓ (h) 0.5–2 1–3 1–2 1–2
Cₘₐₓ (µg/mL) 1.5–2.9 (320 mg dose) 3.1 (400 mg) 5.7 (500 mg) 2.4 (500 mg)
Half-life (h) 5–7 10–14 6–8 3–5
Urinary Excretion (%) ~65 ~20 ~87 ~40
Protein Binding (%) 55–73 30–50 24–38 20–40

Sources:

GFM’s extended half-life (5–7 hours) supports once-daily dosing, comparable to moxifloxacin but shorter than levofloxacin. Unlike ciprofloxacin, GFM exhibits superior activity against S. pneumoniae (MIC₉₀: 0.03 µg/mL vs. 1–2 µg/mL for ciprofloxacin) due to its dual enzyme inhibition .

Antimicrobial Efficacy

Table 2: MIC₉₀ Values (µg/mL) Against Common Pathogens

Organism This compound Moxifloxacin Levofloxacin
S. pneumoniae 0.03 0.12 1.0
H. influenzae 0.008 0.03 0.06
E. coli 0.06 0.12 0.25
S. aureus (MSSA) 0.12 0.25 0.5

Sources:

GFM’s potency against respiratory pathogens exceeds older fluoroquinolones, particularly for penicillin-resistant S. pneumoniae. However, moxifloxacin shows marginally better activity against anaerobes like Bacteroides fragilis .

Analytical Methodologies

Table 3: Analytical Methods for GFM Quantification

Method Linear Range (µg/mL) LOD (µg/mL) Key Advantages
RP-HPLC 25–150 0.05 High precision (%RSD <1%), suitable for bulk/formulations
UV Spectrophotometry 2–12 0.123 Rapid, cost-effective, impurity-tolerant
Capillary Zone Electrophoresis 10–100 0.1 Simultaneous analysis of GFM and impurities
Chemiluminescence (Ag NPs) 0.01–1000 0.002 Ultra-sensitive, applicable to biological fluids

GFM’s quantification methods are more diverse than those for older fluoroquinolones, with UPLC and chemiluminescence offering superior sensitivity .

Formulation and Stability

  • Dissolution : GFM tablets show >85% dissolution in pH 6.0 phosphate buffer (USP apparatus II, 50 rpm) with strong in vitro-in vivo correlation (r = 0.9926) .
  • Stability : Degradation occurs under acidic/alkaline conditions, forming a pyrrolidine-ring-opened DP, which is 3× more cytotoxic than GFM . Mucoadhesive microspheres extend release to 12 hours (vs. 1 hour for conventional tablets), enhancing therapeutic duration .

Biological Activity

Gemifloxacin mesylate (GEM) is a synthetic, fourth-generation fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. It is primarily utilized in the treatment of respiratory tract infections and has been shown to exhibit significant biological activity against various bacterial strains. This article explores the biological activity of GEM, including its mechanisms of action, effects on different organisms, cytotoxicity studies, and its pharmacokinetic profile.

Gemifloxacin functions by inhibiting bacterial DNA synthesis through the inhibition of two key enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By disrupting these processes, GEM effectively halts bacterial growth and replication, making it a potent antibacterial agent against both Gram-positive and Gram-negative bacteria.

In Vitro Activity

Research indicates that GEM demonstrates varying degrees of efficacy against different bacterial strains. A review of in vitro studies showed that GEM has higher potency against Gram-positive anaerobes such as Clostridium perfringens and Fusobacterium nucleatum, while its activity against Gram-negative anaerobes is moderate but variable .

Table 1: In Vitro Efficacy of this compound Against Bacterial Strains

Bacterial StrainMIC (mg/L)Activity Level
Clostridium perfringens<0.5High
Fusobacterium nucleatum<0.5High
Bacteroides fragilis1-2Moderate
Peptostreptococcus spp.<0.5High

Biological Effects on Non-Mammalian Models

Recent studies have also investigated the effects of GEM on non-mammalian organisms, particularly using Galleria mellonella larvae as a model. Ingesting GEM led to increased oxidative stress indicators in these larvae, evidenced by elevated levels of malondialdehyde (a lipid peroxidation product) and protein carbonyls . The study found that while GEM did not cause direct lethality, it resulted in significant oxidative damage at higher dietary concentrations.

Table 2: Effects of this compound on Galleria mellonella

GEM Concentration (%)Malondialdehyde Levels (µM)Protein Carbonyls (µM)GST Activity (U/mL)
0.001BaselineBaselineBaseline
0.01IncreasedIncreasedIncreased
0.1Significantly IncreasedSignificantly IncreasedSignificantly Increased
1.0Highly IncreasedHighly IncreasedHighly Increased

Cytotoxicity and Genotoxicity Studies

Cytotoxicity studies using the neutral red uptake (NRU) and MTT assays have evaluated the potential toxic effects of GEM on mammalian cells. Findings indicated that while GEM exhibits some cytotoxic properties, particularly at high concentrations, it is generally safe for therapeutic use when administered within recommended dosages . Additionally, genotoxicity assessments using the comet assay revealed no significant genotoxic effects at therapeutic levels.

Pharmacokinetics

The pharmacokinetic profile of this compound shows rapid absorption with peak plasma concentrations occurring between 0.5 to 2 hours post-administration. Its absolute bioavailability is notably high due to its favorable physicochemical properties, including good water solubility and stability in various formulations .

Case Studies and Clinical Applications

Gemifloxacin has been extensively studied in clinical settings for its effectiveness against community-acquired pneumonia and other severe bacterial infections. One notable case study highlighted its successful use in treating patients with resistant strains of bacteria where other antibiotics failed .

Q & A

Basic Research Questions

Q. What analytical methods are most suitable for quantifying Gemifloxacin mesylate in pharmaceutical formulations, and what parameters determine their selection?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) and UV spectrophotometry are widely used. For HPLC, parameters like mobile phase composition (e.g., acetonitrile:phosphate buffer at pH 3), flow rate (1.0 mL/min), and detection wavelength (272–343 nm) are optimized for sensitivity and selectivity . UV methods rely on absorbance at 272 nm or 343 nm in methanol, validated for linearity (1–20 µg/mL) and precision (RSD < 2%) . Selection depends on matrix complexity, regulatory requirements (e.g., ICH guidelines), and instrument availability.

Q. How should sample preparation be optimized for this compound in biological fluids prior to HPLC analysis?

  • Methodological Answer : Protein precipitation using organic solvents (e.g., methanol or acetonitrile) is effective for plasma/urine. Centrifugation at 10,000 rpm for 10 minutes removes particulates. For tablet formulations, sonication in methanol for 15 minutes ensures complete dissolution. Validate recovery rates (≥95%) and check for excipient interference using placebo spikes .

Q. What are the critical physicochemical properties of this compound that influence experimental design?

  • Methodological Answer : Key properties include solubility (100 mg/mL in DMSO), stability in acidic/alkaline conditions, and photodegradation risks. Storage conditions (-20°C for powders, -80°C for solutions) and avoidance of repeated freeze-thaw cycles are essential. The drug’s fluorescence (ex: 272 nm, em: 400 nm) enables sensitive spectrofluorimetric detection .

Advanced Research Questions

Q. How can conflicting data between HPLC and UV spectrophotometric methods for this compound be resolved?

  • Methodological Answer : Cross-validate using a third method (e.g., LC-MS) to confirm accuracy. Assess interference from excipients or degradation products via forced degradation studies. For example, acidic hydrolysis degrades Gemifloxacin, which HPLC can resolve but UV may not, highlighting the need for orthogonal validation . Statistical tools like Bland-Altman plots can quantify method agreement .

Q. What experimental design principles optimize mobile phase composition in HPLC methods for this compound?

  • Methodological Answer : Use a factorial design to test variables: organic solvent ratio (acetonitrile vs. methanol), buffer pH (3–4.5), and ion-pair reagents (e.g., 10 mM TBAHS). For example, acetonitrile:ammonium acetate buffer (7:3, pH 4.5) provides optimal peak symmetry (asymmetry factor < 1.2) and resolution (>2.0) from impurities. Validate robustness by varying flow rate (±0.1 mL/min) and column temperature (±2°C) .

Q. How are green chemistry principles applied to spectrophotometric analysis of this compound?

  • Methodological Answer : Replace toxic solvents with eco-friendly alternatives (e.g., ethanol or water). A validated green method uses N-bromosuccinimide as an oxidant with methylene blue dye, achieving LOD 0.29 µg/mL. Assess environmental impact via AGREE (Analytical Greenness Metric) or Eco-Scale tools, ensuring waste minimization and energy efficiency .

Q. What strategies are used to characterize degradation products of this compound under ICH-stressed conditions?

  • Methodological Answer : Subject the drug to acid (1M HCl), base (1M NaOH), oxidative (3% H₂O₂), and photolytic (UV light, 1.2 million lux-hours) conditions. Analyze degradation products via LC-ESI-MS/MS and NMR spectroscopy. For example, acid hydrolysis yields a primary des-fluoro impurity (m/z 468), while oxidation produces a sulfoxide derivative (m/z 501) .

Q. How do researchers validate stability-indicating methods for this compound in complex matrices like human plasma?

  • Methodological Answer : Spike plasma with Gemifloxacin and internal standard (e.g., ciprofloxacin). Extract using solid-phase extraction (C18 cartridges) and validate selectivity (no matrix interference), accuracy (98–102%), and precision (RSD < 5% intra/inter-day). Forced degradation studies confirm method specificity by resolving degradation peaks (e.g., Rt 4.2 min for intact drug vs. 3.8 min for hydrolyzed product) .

Q. Methodological Tables

Table 1. Comparison of Analytical Methods for this compound

MethodLinear Range (µg/mL)LOD (µg/mL)Key AdvantagesLimitationsReferences
HPLC-UV1–500.10High specificity, ICH-validatedRequires costly equipment
UV Spectrophotometry1–200.29Rapid, cost-effectiveSusceptible to excipient interference
Spectrofluorimetry0.01–0.500.001Ultra-sensitiveLimited to fluorescent compounds

Table 2. Forced Degradation Conditions and Outcomes

ConditionDegradation (%)Major Products IdentifiedAnalytical Technique Used
Acidic (1M HCl)25–30Des-fluoro gemifloxacin (m/z 468)LC-MS/MS, NMR
Oxidative (H₂O₂)15–20Sulfoxide derivative (m/z 501)LC-ESI-MS/MS
Photolytic<5No significant degradationHPLC-DAD

Properties

IUPAC Name

7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O4.CH4O3S/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17;1-5(2,3)4/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27);1H3,(H,2,3,4)/b22-14+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYMVSQRGZEYAX-CWUUNJJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/1\CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045948
Record name Gemifloxacin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210353-53-0, 204519-65-3
Record name Gemifloxacin mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210353-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gemifloxacin mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210353530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gemifloxacin mesylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Gemifloxacin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEMIFLOXACIN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4S9F8RL01
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

7-(3-Aminomethyl-4-methyloxyiminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (3.89 g, 10 mmol) was suspended in a mixture of dichloromethane and ethanol (110 ml, 8:2 v/v). Methanesulfonic acid (0.94 g, 9.8 mmol) was added dropwise and the resulting solution was stirred for 1 hour at 0° C. The resulting solid was filtered, washed with ethanol then dried to give the title compound (4.55 g).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gemifloxacin mesylate
Reactant of Route 2
Reactant of Route 2
Gemifloxacin mesylate
Reactant of Route 3
Gemifloxacin mesylate
Reactant of Route 4
Gemifloxacin mesylate
Reactant of Route 5
Gemifloxacin mesylate
Reactant of Route 6
Gemifloxacin mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.